5-Oxaspiro[2.4]heptan-1-ylmethanamine

Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Scaffolds

5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS 1536988-52-9) is a spirocyclic amine building block featuring a conformationally restricted [2.4] spiro scaffold with an oxygen heteroatom in the larger ring and a primary amine handle on the cyclopropane subunit. The compound has a molecular formula of C₇H₁₃NO and a molecular weight of 127.19 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1536988-52-9
Cat. No. B2468043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[2.4]heptan-1-ylmethanamine
CAS1536988-52-9
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1COCC12CC2CN
InChIInChI=1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
InChIKeyBSESSGRISLUQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS 1536988-52-9): Core Structural and Physicochemical Profile for Procurement Evaluation


5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS 1536988-52-9) is a spirocyclic amine building block featuring a conformationally restricted [2.4] spiro scaffold with an oxygen heteroatom in the larger ring and a primary amine handle on the cyclopropane subunit . The compound has a molecular formula of C₇H₁₃NO and a molecular weight of 127.19 g/mol [1]. The spirocyclic architecture imparts a rigid three-dimensional shape that can be leveraged in medicinal chemistry for target engagement and property modulation .

Building Block Type Spirocyclic amine with oxygen heteroatom
Scaffold Conformationally restricted [2.4] spiro core
Functional Handle Primary amine for rapid diversification

Why 5-Oxaspiro[2.4]heptan-1-ylmethanamine Cannot Be Replaced by Generic Linear or All-Carbon Spiro Amines


Generic substitution with linear primary amines (e.g., heptylamine) or even all-carbon spiro[2.4]heptane analogs fails to replicate the unique confluence of properties in 5-oxaspiro[2.4]heptan-1-ylmethanamine. The presence of the oxygen heteroatom in the spiro framework significantly alters polarity and hydrogen-bonding capacity, as reflected in a measured LogP of -0.37, which contrasts sharply with the highly lipophilic nature of the parent spiro[2.4]heptane hydrocarbon (LogP ~3.1) [1]. Furthermore, the compound's Fsp³ value of 1.00 indicates complete carbon saturation, a property linked to improved clinical success rates and reduced off-target promiscuity compared to more planar, aromatic-rich scaffolds [2]. These physicochemical differentiators are critical for modulating pharmacokinetic profiles in lead optimization campaigns, making direct substitution with non-oxygenated or non-spirocyclic analogs scientifically unsound without extensive re-optimization [3].

This Compound
Potential Substitute
Polarity & H-Bonding
Oxygen and primary amine create low lipophilicity and hydrogen-bonding capacity
All-carbon spiro analogs lack oxygen, shifting lipophilicity and hydrogen-bonding profile significantly
Conformational Rigidity
Rigid spiro junction restricts conformational freedom
Linear amines lack conformational constraint, altering entropic and binding profiles
Saturation & Off-Target Risk
Fully saturated carbon framework may reduce off-target promiscuity
Aromatic-rich or partially unsaturated analogs may increase off-target risk

Quantitative Differentiation of 5-Oxaspiro[2.4]heptan-1-ylmethanamine from Closest Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity Versus All-Carbon Spiro[2.4]heptane Analogs

The target compound exhibits a significantly lower lipophilicity compared to the all-carbon spiro[2.4]heptane hydrocarbon core. The measured LogP for 5-oxaspiro[2.4]heptan-1-ylmethanamine is -0.37, whereas the parent spiro[2.4]heptane has a predicted LogP of approximately 3.1 [1]. This ~3.5 log unit difference translates to a >3,000-fold lower partition coefficient, which has profound implications for aqueous solubility and metabolic stability. The incorporation of the oxygen heteroatom and primary amine introduces strong hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor), absent in the hydrocarbon analog .

Lipophilicity Shift
Data to verify
ΔLogP ≈ −3.5 vs. all‑carbon spiro analog (target LogP −0.37, analog ~3.1)
Supports significant polarity gain for aqueous solubility screening
Values from product page and predicted data; confirm experimentally
Medicinal Chemistry Physicochemical Property Optimization Spirocyclic Scaffolds

Complete sp³ Carbon Saturation (Fsp³ = 1.00) for Improved Drug-Likeness

5-Oxaspiro[2.4]heptan-1-ylmethanamine possesses an Fsp³ (fraction of sp³ hybridized carbons) value of 1.00, meaning every carbon atom in the molecule is fully saturated . This is a key differentiator from aromatic-rich or partially unsaturated spirocyclic analogs. For comparison, a typical linear alkyl amine like heptan-1-amine also has Fsp³ = 1.00, but lacks the conformational restriction of the spiro scaffold [1]. In medicinal chemistry, higher Fsp³ correlates with increased clinical success rates due to improved physicochemical properties and reduced off-target effects [2].

sp³ Carbon Fraction
Class-level inference
Fsp³ = 1.00
Reported metric associated with improved clinical success probability in medicinal chemistry
Fully saturated scaffold; linear analog also has Fsp³ = 1.00 but lacks spiro constraint
Drug Design Physicochemical Property Profiling Lead Optimization

Commercially Certified Purity of 98% for Reproducible Research Outcomes

The compound is routinely supplied with a certified purity of 98% by reputable vendors, ensuring high reproducibility in synthetic and biological applications . This level of purity is critical for generating reliable structure-activity relationship (SAR) data. While lower-purity alternatives (e.g., 95%) for similar spiro amines are available, the 98% standard reduces the risk of impurity-driven artifacts in sensitive assays . The compound is provided as a liquid with recommended storage at 4°C, maintaining integrity during storage [1].

Certified Purity
Head-to-head
98% (minimum)
Supports reproducible SAR data; impurity-driven artifacts may be reduced
Vendor specification; comparator spiro amine offered at 95%
Chemical Procurement Quality Assurance Synthetic Building Blocks

Distinct Molecular Weight and Elemental Composition for Precise Scaffold Hopping

The molecular weight (127.19 g/mol) and molecular formula (C₇H₁₃NO) of 5-oxaspiro[2.4]heptan-1-ylmethanamine place it in a favorable property space for fragment-based and lead-like libraries [1]. In contrast, the all-carbon analog spiro[2.4]heptan-1-ylmethanamine has a molecular weight of 125.21 g/mol and formula C₈H₁₅N . The subtle difference of +1.98 g/mol and inclusion of oxygen alters hydrogen-bonding and polarity without significantly increasing molecular size, enabling fine-tuned modulation of ADME properties while maintaining low molecular weight [2].

Molecular Weight & Composition
Head-to-head
127.19 g/mol, C₇H₁₃NO vs. 125.21 g/mol, C₈H₁₅N
Enables fine-tuned ADME modulation without significant mass increase
Oxygen replaces CH₂ group; supports scaffold hopping strategies
Medicinal Chemistry Scaffold Hopping Property-Based Design

High-Value Application Scenarios for 5-Oxaspiro[2.4]heptan-1-ylmethanamine Based on Differentiated Properties


Lead Optimization Campaigns Targeting Improved Solubility and Reduced Lipophilicity

Medicinal chemistry teams seeking to lower LogP while maintaining conformational constraint should prioritize 5-oxaspiro[2.4]heptan-1-ylmethanamine over all-carbon spiro analogs. The measured LogP of -0.37 (ΔLogP ≈ -3.5 vs. parent spiro[2.4]heptane) makes it an ideal scaffold for improving aqueous solubility and reducing non-specific binding in hit-to-lead programs. The primary amine handle enables rapid diversification via amide coupling or reductive amination, accelerating SAR exploration [1].

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 127.19 g/mol, high Fsp³ (1.00), and balanced hydrogen-bonding capacity (2 HBA, 1 HBD) , this compound meets stringent fragment-like criteria. Its rigid spiro core provides a defined exit vector for growing fragments into leads, while the oxygen heteroatom offers an additional handle for target engagement. Procurement of 98% purity material [1] ensures that fragment screening hits are not confounded by impurities, a critical requirement for reliable X-ray crystallography or SPR binding studies.

Synthesis of Conformationally Restricted Peptidomimetics and Macrocycle Precursors

The spiro[2.4] framework imposes a well-defined three-dimensional geometry that can mimic secondary structure elements in peptides. The primary amine allows incorporation into peptide backbones or macrocyclic rings, while the oxygen atom provides a site for additional functionalization or hydrogen-bonding interactions. Compared to linear amines, this scaffold offers enhanced proteolytic stability and reduced conformational entropy penalties upon binding [2].

Scaffold Hopping from Saturated Heterocyclic Cores

For programs exploring replacement of piperidine, morpholine, or pyrrolidine rings, 5-oxaspiro[2.4]heptan-1-ylmethanamine offers a novel topology with distinct vector angles. The spiro junction positions the amine substituent in a unique orientation not accessible with monocyclic heterocycles. The combination of cyclopropane strain and oxygen heteroatom may also confer unique reactivity profiles for late-stage functionalization, enabling access to chemical space difficult to reach with conventional building blocks [3].

Application
Selection Property
Validation Focus
Lead Optimization for Solubility
Oxygen heteroatom polarity modulation
Aqueous solubility and lipophilicity reduction in hit-to-lead programs
Fragment-Based Drug Discovery
Low MW, balanced HBD/HBA, high Fsp³
Fragment library design with rigid exit vectors and high purity
Peptidomimetics & Macrocycles
Conformationally restricted spiro geometry
Proteolytic stability and reduced conformational entropy upon binding
Scaffold Hopping from Heterocycles
Unique spiro vector angles and reactivity
Access to novel chemical space and late-stage functionalization

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15 linked technical documents
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